

# Application of "1-methoxy-4-(methoxymethyl)benzene" in fragrance chemistry

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## Compound of Interest

Compound Name: 1-methoxy-4-(methoxymethyl)benzene

Cat. No.: B073099

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An in-depth exploration of "**1-methoxy-4-(methoxymethyl)benzene**" and its applications in fragrance chemistry reveals a notable scarcity of publicly available data for this specific compound. However, by examining its structural analog, 1-methoxy-4-methylbenzene (also known as p-methylanisole), we can gain significant insights into the potential olfactory characteristics and applications of such aromatic ethers. This document, therefore, focuses on providing detailed information on the well-characterized p-methylanisole as a representative model, while also outlining a prospective synthesis for the target compound based on established chemical reactions.

## Application Notes

Aromatic ethers like 1-methoxy-4-methylbenzene are valued in the fragrance industry for their unique scent profiles, which can range from sweet and floral to nutty and herbaceous. These compounds serve as essential building blocks in the creation of complex fragrance compositions, providing character, lift, and stability to the final scent.

## Olfactory Profile and Applications of 1-Methoxy-4-methylbenzene

1-Methoxy-4-methylbenzene is a versatile fragrance ingredient with a powerful and diffusive aroma. Its scent is often described as sweet, floral (reminiscent of ylang-ylang, violet, and

narcissus), and slightly nutty or herbaceous. This multifaceted olfactory profile allows for its use in a wide variety of fragrance types.

- **Floral Compositions:** It is used to impart a natural, sweet, and slightly spicy note to floral fragrances, particularly those featuring ylang-ylang, lilac, or other white florals.
- **Nutty and Gourmand Scents:** The compound is employed in the formulation of nutty essences, such as those mimicking walnut or hazelnut.
- **Fine Fragrance and Perfumery:** In fine perfumery, it can add depth and complexity, acting as a modifier that blends well with other aromatic chemicals and essential oils.

## Physicochemical and Olfactory Data

Quantitative data for fragrance ingredients is crucial for their effective and safe use. The table below summarizes key properties for 1-methoxy-4-methylbenzene.

Property	Value	Reference(s)
Chemical Name	1-Methoxy-4-methylbenzene	[1]
Synonyms	4-Methylanisole, p-Methoxytoluene, p-Cresyl Methyl Ether	[1][2][3]
CAS Number	104-93-8	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O	[1][2]
Molecular Weight	122.17 g/mol	[2][3]
Appearance	Colorless liquid	[1][4]
Odor Description	Strong, sweet, floral, pungent, suggestive of ylang-ylang	[1][4]
Odor Threshold	0.0012 ppm	[1]
Boiling Point	175.5 °C	[4]
Flash Point	58 °C	[3]
Solubility	Insoluble in water; soluble in ethanol, ether, and chloroform.	
Purity (Typical)	>98.0% (GC)	[2]

## Proposed Synthesis of 1-Methoxy-4-(methoxymethyl)benzene

While specific protocols for the synthesis of **1-methoxy-4-(methoxymethyl)benzene** are not readily available in the literature, a plausible and efficient route is the Williamson ether synthesis. This classic method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis would proceed by reacting the sodium salt of 4-methoxybenzyl alcohol with a methylating agent like methyl iodide.

Alternatively, a methoxymethylation reaction of a suitable phenol could be employed. However, the Williamson synthesis starting from the corresponding alcohol is a more direct approach.

## Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and analysis of aromatic ethers, using the synthesis of 1-methoxy-4-methylbenzene as a specific example and outlining a general procedure for the proposed synthesis of **1-methoxy-4-(methoxymethyl)benzene**.

### Protocol 1: Synthesis of 1-Methoxy-4-methylbenzene via Methylation of p-Cresol

This protocol is based on the environmentally friendly method described in patent CN106916055B, which utilizes dimethyl carbonate as a methylating agent.

Materials:

- p-Cresol (p-methylphenol)
- Dimethyl carbonate (DMC)
- Compound alkaline catalyst (e.g., DBU-NaY)
- Water (as a polar solvent)
- Turkey red oil (emulsifier)
- High-pressure reactor equipped with a mechanical stirrer and temperature control
- Separatory funnel
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a high-pressure reactor, combine p-cresol and dimethyl carbonate in a molar ratio of 1:2.3 to 1:5.
- **Solvent and Catalyst Addition:** Add water as the solvent and the DBU-NaY catalyst. Add Turkey red oil as an emulsifier, with the amount not exceeding 3% of the total mass of the

reactants.

- **Reaction Conditions:** Seal the reactor and heat the mixture to a temperature between 130-180 °C with vigorous stirring. Maintain these conditions for 5 to 8 hours.
- **Work-up:** After the reaction is complete, cool the reactor to room temperature. Transfer the reaction mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.
- **Purification:** Wash the organic layer with water and then with a brine solution. Dry the organic layer over anhydrous sodium sulfate.
- **Isolation:** Filter to remove the drying agent and purify the crude product by fractional distillation under reduced pressure to obtain pure 1-methoxy-4-methylbenzene. The expected yield is >96% with a purity of >99%.

## Protocol 2: Proposed Synthesis of 1-Methoxy-4-(methoxymethyl)benzene via Williamson Ether Synthesis

This protocol is a general method adapted for the specific target molecule.

Materials:

- 4-Methoxybenzyl alcohol
- Sodium hydride (NaH)
- Methyl iodide (CH<sub>3</sub>I)
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask with a stir bar
- Reflux condenser
- Dropping funnel
- Separatory funnel
- Rotary evaporator

#### Procedure:

- **Formation of the Alkoxide:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride in mineral oil. Wash the NaH with anhydrous THF to remove the mineral oil. Add fresh anhydrous THF to the flask, followed by the dropwise addition of a solution of 4-methoxybenzyl alcohol in anhydrous THF. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
- **Ether Formation:** Cool the reaction mixture in an ice bath. Add methyl iodide dropwise to the stirred alkoxide solution. After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching and Work-up:** Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water. Add saturated aqueous  $\text{NH}_4\text{Cl}$  solution and transfer the mixture to a separatory funnel.
- **Extraction:** Extract the aqueous layer with diethyl ether (3x). Combine the organic extracts.
- **Purification:** Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous  $\text{MgSO}_4$ .
- **Isolation:** Filter the solution and concentrate the filtrate using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel or by

vacuum distillation to yield pure **1-methoxy-4-(methoxymethyl)benzene**.

## Protocol 3: Quality Control and Characterization

The purity and identity of the synthesized fragrance chemical must be confirmed using standard analytical techniques.

### 1. Gas Chromatography-Mass Spectrometry (GC-MS):

- Purpose: To determine the purity of the compound and identify any potential impurities.
- Method: A diluted sample of the synthesized product in a suitable solvent (e.g., dichloromethane or ethanol) is injected into the GC-MS. The resulting chromatogram will show the retention time of the main peak, and the mass spectrum will confirm its molecular weight and fragmentation pattern.

### 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

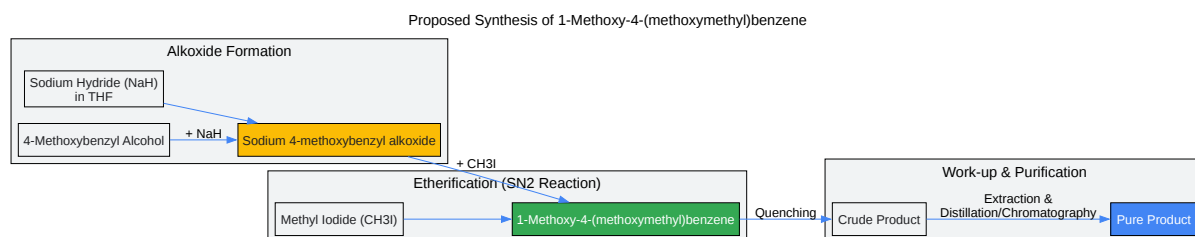
- Purpose: To confirm the chemical structure of the synthesized compound.
- Method:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded. The chemical shifts, integration, and coupling patterns of the protons in the  $^1\text{H}$  NMR spectrum, along with the chemical shifts in the  $^{13}\text{C}$  NMR spectrum, should be consistent with the structure of the target molecule.

### 3. Fourier-Transform Infrared (FTIR) Spectroscopy:

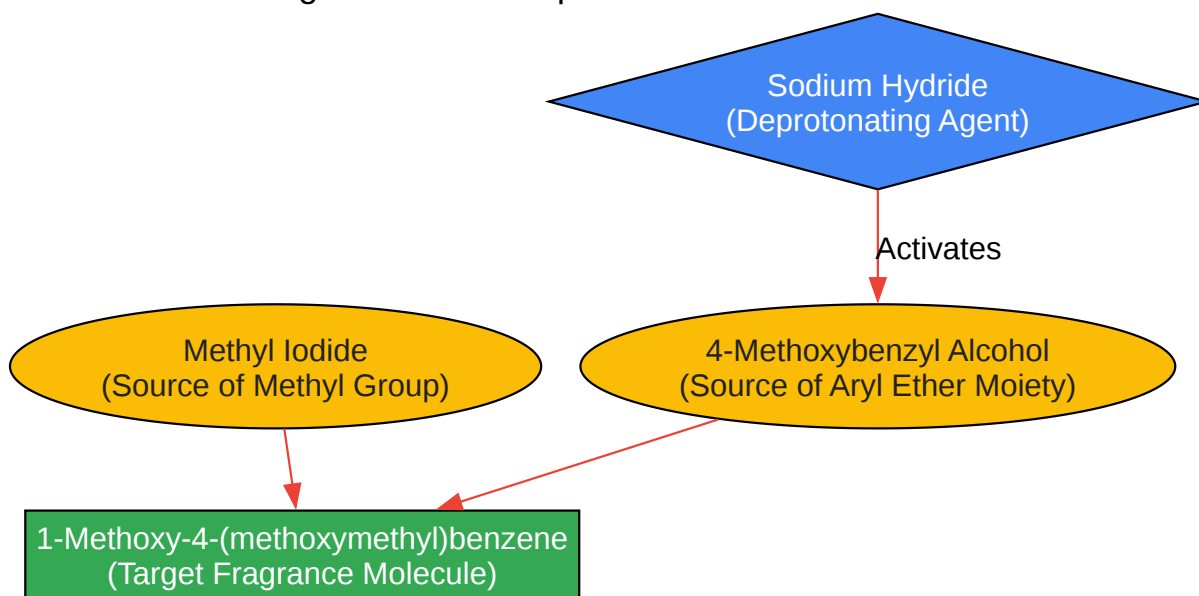
- Purpose: To identify the functional groups present in the molecule.
- Method: The IR spectrum should show characteristic absorption bands for C-O-C ether linkages, aromatic C-H bonds, and the benzene ring.

## Visualizations

The following diagrams illustrate the proposed synthesis workflow and the logical relationship between the starting materials and the final product.



### Logical Relationship of Reactants to Product



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